ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE
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Overview
Description
ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE is a heterocyclic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Scientific Research Applications
ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
ETHYL 2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)ACETATE can be compared with other similar compounds, such as:
ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine ring structure but with different substituents.
ETHYL (2S)-2-(6-METHYL-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)PROPANOATE: This compound has a similar core structure but with a different ester group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5(2)10-9(15)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXRGGLHCMCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=S)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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